Diacetone-D-glucose

Description

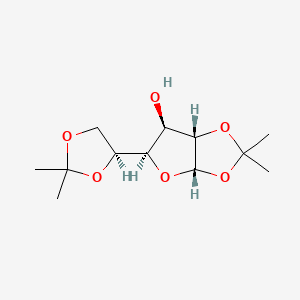

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Diacetoneglucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

582-52-5 | |

| Record name | Diacetoneglucose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This versatile carbohydrate derivative serves as a crucial chiral building block and intermediate in the synthesis of numerous pharmaceuticals and biologically active molecules[1][2]. This guide details the core reaction mechanism, summarizes quantitative data from various synthetic approaches, and provides detailed experimental protocols.

Core Synthesis Mechanism: Acid-Catalyzed Acetal Formation

The synthesis of this compound from D-glucose and acetone is a classic example of an acid-catalyzed acetal (specifically, a ketal) formation. The reaction proceeds by protecting two sets of diols on the glucose molecule with isopropylidene groups derived from acetone. A critical feature of this reaction is that D-glucose, which exists in equilibrium between its open-chain and various cyclic forms, reacts through its less abundant α-D-glucofuranose tautomer. This five-membered furanose ring presents two sterically accessible cis-diols at the C1-C2 and C5-C6 positions, which are selectively protected.

The mechanism involves two sequential acetal formation reactions, each proceeding through a hemiacetal intermediate[3]. The process is reversible, and the removal of water, a byproduct, is essential to drive the equilibrium towards the product[1][4].

The key mechanistic steps are:

-

Catalyst Activation: The acid catalyst (e.g., H₂SO₄, or a Lewis acid like BF₃) protonates the carbonyl oxygen of an acetone molecule, increasing its electrophilicity.

-

Hemiacetal Formation: A hydroxyl group from a cis-diol pair (initially the 1,2-diol) on the glucofuranose ring performs a nucleophilic attack on the activated acetone carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.

-

Carbocation Formation: The acid catalyst protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water).

-

Ring Closure: The departure of water results in a resonance-stabilized oxonium ion. The adjacent hydroxyl group of the diol pair then performs an intramolecular nucleophilic attack, closing the five-membered dioxolane ring.

-

Deprotonation: Loss of a proton regenerates the acid catalyst and yields the first isopropylidene group.

-

Second Protection: The entire process is repeated on the second diol pair (the 5,6-diol) to yield the final product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Data Presentation: Comparison of Synthesis Protocols

The synthesis of this compound can be achieved through various methods, differing primarily in the choice of acid catalyst, dehydrating agent, temperature, and reaction time. The selection of a specific protocol often depends on the desired scale, yield, and available equipment.

| Parameter | Method 1 | Method 2 | Method 3 |

| Primary Reagents | Anhydrous D-glucose, Acetone | D-glucose, Dry Acetone | Anhydrous D-glucose, Acetone |

| Catalyst | Boron trifluoride-diethylether complex | Concentrated Sulfuric Acid | Sulfuric Acid |

| Dehydrating Agent | Diketene (acts as water scavenger) | Anhydrous Copper(II) Sulphate | N/A (low temp) |

| Temperature | 90 °C | Room Temperature | -80 °C to 20 °C |

| Reaction Time | 4.5 hours | ~14 hours + overnight standing | 45 minutes |

| Reported Yield | 58-63% | 54-55% | Not specified, but "excellent yields" claimed |

| Reference | US Patent 5,565,037A | Kawsar et al., 2013 | US Patent 3,723,412A |

Experimental Protocols

Below are detailed methodologies for two common lab-scale synthesis procedures.

Protocol 1: Sulfuric Acid and Copper(II) Sulphate Method

This protocol uses concentrated sulfuric acid as the catalyst and anhydrous copper(II) sulfate as a dehydrating agent to drive the reaction to completion at room temperature.

Caption: Experimental workflow for the H₂SO₄/CuSO₄ synthesis method.

-

Materials:

-

D-glucose (5.0 g, 27.78 mmol)

-

Dry acetone (250 mL)

-

Concentrated sulfuric acid (1.2 mL)

-

Anhydrous copper(II) sulfate (15 g)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, filtration apparatus.

-

-

Procedure:

-

To a vigorously stirred solution of D-glucose in dry acetone in a round-bottom flask at room temperature, add concentrated sulfuric acid dropwise.

-

Continue stirring the reaction mixture at room temperature for 6 hours.

-

Add anhydrous copper(II) sulfate to the mixture and continue stirring for an additional 8 hours.

-

Allow the mixture to stand overnight at room temperature.

-

Carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases.

-

Filter the solid precipitate (copper salts and unreacted reagents) and wash it with acetone.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain a syrup.

-

Dissolve the resulting syrup in chloroform and wash sequentially with saturated NaHCO₃ solution and distilled water.

-

Dry the chloroform layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from cyclohexane to yield a white crystalline solid.

-

Protocol 2: Boron Trifluoride Etherate Catalyst Method

This industrial-scale protocol utilizes a Lewis acid catalyst in an autoclave at elevated temperature and pressure. Diketene is used as an efficient water scavenger.

-

Materials:

-

Anhydrous α-D-(+)-glucose (54.1 g, 300 mmol)

-

Diketene (26.5 g, 300 mmol)

-

Acetone (1.1 L)

-

Boron trifluoride-diethylether complex (0.85 g, 5.2 mmol)

-

1% Sodium hydroxide (NaOH) solution (350 mL)

-

Dichloromethane (CH₂Cl₂)

-

Cyclohexane

-

Stirred autoclave.

-

-

Procedure:

-

Dissolve anhydrous α-D-(+)-glucose and diketene in acetone in a stirred autoclave.

-

Add the boron trifluoride-diethylether complex to the solution.

-

Heat the mixture to 90 °C over approximately 4.5 hours with continuous stirring.

-

After the reaction period, cool the autoclave to ambient temperature.

-

Filter the reaction solution and mix the filtrate with 350 mL of 1% NaOH solution to neutralize the catalyst.

-

Distill off the acetone under vacuum.

-

Extract the remaining residue three times with dichloromethane.

-

Combine the organic extracts and evaporate the solvent under vacuum.

-

Recrystallize the resulting solid residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.

-

References

Synthesis of Diacetone-D-Glucose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of diacetone-D-glucose, chemically known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This compound is a pivotal intermediate in the synthesis of various carbohydrate-based pharmaceuticals and fine chemicals.[1][2][3] This document outlines the core chemical principles, experimental protocols, and quantitative data associated with its preparation from D-glucose and acetone.

Introduction

This compound is a protected derivative of D-glucose where two isopropylidene groups mask the 1,2- and 5,6-hydroxyl groups. This protection strategy allows for selective modification of the remaining free hydroxyl group at the C-3 position, making it a valuable building block in organic synthesis.[4][5] Its applications range from the synthesis of rare sugars and modified monosaccharides to the development of novel therapeutic agents.

Reaction Principle

The synthesis of this compound from D-glucose and acetone is a classic example of an acetal formation reaction. The reaction proceeds via the acid-catalyzed reaction of the hydroxyl groups of glucose with acetone. The furanose form of glucose is favored, and the cis-diols at the 1,2 and 5,6 positions readily react with acetone to form the five-membered dioxolane rings. The reaction is typically carried out in excess acetone, which also serves as the solvent. An acid catalyst is essential to protonate the carbonyl oxygen of acetone, making it more susceptible to nucleophilic attack by the hydroxyl groups of glucose. The removal of water formed during the reaction is crucial to drive the equilibrium towards the product side.

Catalysts and Reaction Conditions

A variety of catalysts can be employed for this synthesis, each with its own advantages and disadvantages. The choice of catalyst can influence reaction time, temperature, and overall yield.

| Catalyst | Typical Conditions | Yield (%) | Reference |

| Concentrated Sulfuric Acid | Molar ratio of D-glucose to acetone of 1:73.5, 25°C, 12 hours. | 75.6 | |

| Boron Trifluoride Etherate | Reaction in acetone at 80-120°C under pressure (at least 2.5 bar). | 62 | |

| Boron Trifluoride Etherate with Diketene/Diketene-acetone adduct | Reaction in acetone, heated to 90°C for 4.5 hours in a stirred autoclave. | 58-63 | |

| Iodine | - | - | |

| Zinc Chloride | - | - | |

| Phosphorus(V) Oxide | - | - |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on commonly cited procedures.

Method A: Sulfuric Acid Catalysis

This method is a widely used and cost-effective procedure.

Materials:

-

D-glucose

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Carbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Cyclohexane or Petroleum Ether for recrystallization

Procedure:

-

To a stirred suspension of D-glucose in anhydrous acetone, slowly add concentrated sulfuric acid at a controlled temperature (typically 0-5°C).

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Filter the resulting mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude syrup.

-

Dissolve the syrup in dichloromethane and wash with water to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the resulting solid from cyclohexane or petroleum ether to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Method B: Boron Trifluoride Etherate Catalysis

This method utilizes a Lewis acid catalyst and can be performed under pressure to achieve higher reaction temperatures.

Materials:

-

Anhydrous α-D-(+)-glucose

-

Acetone

-

Boron Trifluoride-diethylether complex

-

1% Sodium Hydroxide solution

-

Dichloromethane

-

Cyclohexane

Procedure:

-

In a stirred autoclave, dissolve anhydrous α-D-(+)-glucose and the diketene-acetone adduct in acetone.

-

Add a catalytic amount of boron trifluoride-diethylether complex.

-

Heat the mixture to 90°C for approximately 4.5 hours with stirring.

-

After cooling to room temperature, filter the reaction solution.

-

Add 1% sodium hydroxide solution to the filtrate and then distill off the acetone in vacuo.

-

Extract the remaining residue three times with dichloromethane.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Recrystallize the residue from cyclohexane to obtain the final product.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the acid-catalyzed synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

Characterization Data

The final product, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a white to light yellow crystalline powder.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in water and organic solvents |

Purification is typically achieved by crystallization from solvents such as diethyl ether, petroleum ether, or benzene, and the product can also be purified by sublimation in vacuo.

Safety and Handling

-

Acetone is a flammable solvent and should be handled in a well-ventilated fume hood away from ignition sources.

-

Concentrated sulfuric acid and boron trifluoride etherate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be performed with caution, especially when heating under pressure.

Conclusion

The synthesis of this compound is a well-established and robust procedure that provides a versatile intermediate for carbohydrate chemistry. The choice of catalyst and reaction conditions can be tailored to specific laboratory settings and desired outcomes. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone-D-glucose (DAG), is a pivotal protected derivative of D-glucose. Its unique structural features, with two isopropylidene groups protecting four of the five hydroxyl groups, leave only the C3 hydroxyl group available for chemical modification. This characteristic makes it an invaluable intermediate in carbohydrate chemistry and a versatile building block for the synthesis of a wide array of biologically active molecules and carbohydrate-based materials. This technical guide provides a comprehensive overview of its structure, key physicochemical properties, detailed synthetic protocols, and significant applications in research and development.

Physicochemical and Structural Data

The fundamental properties of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆[1][2] |

| Molecular Weight | 260.28 g/mol |

| CAS Number | 582-52-5 |

| Appearance | White powder or crystalline solid |

| Melting Point | 109-113 °C |

| Optical Activity | [α]20/D −18°, c = 1% in H₂O |

| Assay | ≥98% |

Chemical Structure

The structure of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is characterized by a furanose ring, which is a five-membered ring containing an oxygen atom. Two isopropylidene groups protect the hydroxyl groups at the 1,2 and 5,6 positions, respectively. This protection scheme locks the molecule in the α-D-glucofuranose conformation.

Caption: Chemical structure of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Experimental Protocols

The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a common procedure in carbohydrate chemistry, typically involving the reaction of D-glucose with acetone in the presence of an acid catalyst. Below are detailed methodologies for its preparation.

Synthesis from D-Glucose using Sulfuric Acid

This is a widely used and efficient method for the preparation of this compound.

Materials:

-

D-glucose

-

Dry acetone

-

Concentrated sulfuric acid

-

Anhydrous copper(II) sulfate

-

Sodium bicarbonate

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

A solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 ml) is prepared in a suitable reaction vessel.

-

Concentrated sulfuric acid (1.2 ml) is added to the solution at room temperature.

-

The reaction mixture is stirred vigorously at room temperature for 6 hours.

-

Anhydrous copper(II) sulfate (15 g) is then added to the reaction mixture, and stirring is continued at room temperature for an additional 18 hours.

-

The reaction mixture is neutralized with sodium bicarbonate, and the inorganic materials are removed by filtration.

-

The filtrate is evaporated under reduced pressure to yield a white solid.

-

The solid is partitioned between dichloromethane and water.

-

The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure to provide the title compound as a white solid.

-

Recrystallization from hexane can be performed to obtain the pure diacetal.

Iodine-Catalyzed Synthesis

An alternative method utilizes iodine as a catalyst, which can be advantageous in certain contexts.

Materials:

-

D-glucose

-

Acetone

-

Iodine

Optimized Reaction Conditions:

-

Molar Ratio (D-glucose:Iodine:Acetone): 1:0.15:122.5

-

Temperature: 62 °C (reflux)

-

Reaction Time: 5 hours

Procedure:

-

D-glucose, acetone, and iodine are combined in the optimized molar ratio in a reaction vessel equipped with a reflux condenser.

-

The reaction mixture is heated to reflux at 62 °C for 5 hours.

-

Under these conditions, a yield of approximately 75% can be expected.

Synthetic Workflow Diagram

The general synthetic pathway from D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is illustrated below.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a versatile starting material with numerous applications in various scientific fields.

-

Carbohydrate Chemistry: It serves as a key intermediate in the synthesis of a wide range of carbohydrate derivatives. The free hydroxyl group at the C3 position allows for selective modifications, facilitating the study of glycosylation reactions and the synthesis of complex oligosaccharides.

-

Pharmaceutical Development: This compound is utilized in drug formulation, particularly in the creation of prodrugs to enhance the bioavailability and stability of active pharmaceutical ingredients. It is also a precursor for the synthesis of biologically active molecules, including L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers.

-

Biotechnology: It is used in the production of glycoproteins, aiding in the development of therapeutic proteins and vaccines.

-

Chiral Synthesis: this compound is employed to create racemically pure alkane- and arenesulfinyl chlorides.

Key Reactions

The free C3 hydroxyl group is the primary site of reactivity in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, enabling a variety of chemical transformations.

-

Tosylation: The hydroxyl group can be readily converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. This tosylated derivative is a key intermediate for nucleophilic substitution reactions.

-

Nucleophilic Displacement: The tosylated derivative undergoes nucleophilic displacement reactions, often with inversion of configuration at the C3 position. This allows for the introduction of a variety of functional groups.

-

Deoxygenation: The C3 hydroxyl group can be removed through a deoxygenation process, for instance, via a Barton-McCombie deoxygenation, to yield the 3-deoxy derivative.

Conclusion

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is a cornerstone of modern carbohydrate chemistry. Its straightforward synthesis, well-defined reactivity, and structural features make it an indispensable tool for researchers and scientists in academia and industry. The ability to selectively modify the C3 position opens up a vast chemical space for the development of novel therapeutics, advanced materials, and complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field.

References

Diacetone-D-Glucose: A Comprehensive Technical Guide

An In-depth Examination of the Physical and Chemical Properties of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose for Researchers and Drug Development Professionals

Diacetone-D-glucose, systematically known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a pivotal carbohydrate derivative extensively utilized in organic synthesis and medicinal chemistry. Its rigid furanose structure, conferred by the two isopropylidene protecting groups, leaves a single hydroxyl group at the C-3 position accessible for chemical modification. This unique structural feature makes it an invaluable chiral building block for the synthesis of complex molecules, including modified sugars, nucleoside analogues, and various natural products. This guide provides a detailed overview of its physical, chemical, and spectroscopic properties, along with key experimental protocols.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline powder.[1][2][3] Its stability and solubility in various organic solvents make it a versatile reagent in a wide range of chemical transformations.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₀O₆ | [2][4] |

| Molecular Weight | 260.28 g/mol | |

| Appearance | White to off-white/light yellow crystalline powder | |

| Melting Point | 107-113 °C | |

| Boiling Point | 362.8 °C at 760 mmHg | |

| Density | 1.214 g/cm³ | |

| Specific Rotation | [α]²⁰/D = -17° to -19° (c=2, H₂O) | |

| [α]²⁰/D = -18.5° (c=5, H₂O) | ||

| [α]²⁰/D = -18° (c=1, H₂O) | ||

| Solubility | Soluble in acetone, ethanol, and chloroform. Slightly soluble in water. | |

| Flash Point | 173.2 °C |

Chemical Reactivity and Applications

The primary chemical utility of this compound stems from the presence of a free secondary alcohol at the C-3 position, while other hydroxyl groups are protected. This allows for selective reactions such as oxidation, esterification, etherification, and inversion of stereochemistry at this specific site.

It serves as a crucial starting material for the synthesis of:

-

Rare Sugars: Such as L-gulose and L-idose.

-

Pharmaceutical Intermediates: Used in the development of drugs, including diabetology-related compounds and potential anti-cancer or anti-HIV agents.

-

Chiral Ligands: Employed in organometallic chemistry for enantioselective reactions.

-

Modified Nucleosides: As a precursor for antiviral and anticancer therapeutics.

-

Fine Chemicals: Utilized in the manufacturing of surfactants and polymers.

Spectroscopic Analysis

The structure and purity of this compound are routinely confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data | References |

| ¹H NMR | Spectra are available, typically recorded in CDCl₃. Key signals include the anomeric proton (H-1) as a doublet around 5.9 ppm and characteristic signals for the four methyl groups of the isopropylidene protectors between 1.3 and 1.5 ppm. | |

| ¹³C NMR | Spectra are available. Expected signals include the anomeric carbon (C-1) around 105 ppm, carbons of the isopropylidene groups around 25-27 ppm and the quaternary carbons of these groups around 109 and 112 ppm. | |

| IR Spectroscopy | The spectrum shows a broad absorption band for the O-H stretch of the free hydroxyl group (~3500 cm⁻¹), C-H stretching of alkyl groups (~2900-3000 cm⁻¹), and strong C-O stretching bands in the fingerprint region (~1000-1200 cm⁻¹). | |

| Mass Spectrometry | Electron Ionization (EI-MS) typically shows a characteristic strong intensity peak at m/z 101, which can be the base peak. |

Key Experimental Protocols

Synthesis of this compound from D-Glucose

The most common method for preparing this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. The following is a generalized protocol based on literature procedures.

References

A Technical Guide to the Solubility of Diacetone-D-Glucose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diacetone-d-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a critical parameter for its application in organic synthesis and drug development. This document compiles available solubility data, details a comprehensive experimental protocol for its determination, and presents a visual workflow to aid in experimental design.

Core Topic: Solubility of this compound

This compound is a protected derivative of D-glucose, widely utilized as a versatile chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its solubility in organic solvents is a fundamental property that dictates reaction conditions, purification strategies, and formulation development. Understanding and accurately determining its solubility is paramount for optimizing synthetic yields and ensuring the reproducibility of experimental outcomes.

Quantitative and Qualitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 4.3% (w/v) | 17.5 | - |

| Water | Soluble in 7 volumes | Boiling Point | - |

| Petroleum Ether | Soluble in 200 volumes | Boiling Point | - |

| Chloroform | Freely Soluble | Not Specified | - |

| Alcohols (e.g., Ethanol) | Freely Soluble | Not Specified | - |

| Acetone | Freely Soluble | Not Specified | - |

| Diethyl Ether | Soluble | Warm | Crystallization solvent |

| Benzene | Not Specified | Not Specified | Crystallization solvent |

| Methanol | Slightly Soluble | Not Specified | - |

It is important to note that terms like "freely soluble" and "slightly soluble" are qualitative. For precise applications, experimental determination of solubility under specific conditions is highly recommended.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent. This protocol is based on the widely accepted saturation shake-flask method followed by gravimetric analysis.

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

Materials and Equipment

-

This compound (or other solid organic compound)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

General laboratory glassware (pipettes, beakers, graduated cylinders)

Procedure

-

Preparation:

-

Ensure all glassware is clean and completely dry.

-

Pre-weigh and label the evaporation dishes that will be used to determine the mass of the dissolved solid.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24-48 hours, depending on the compound and solvent. It is advisable to determine the equilibration time by taking measurements at different time points (e.g., 12, 24, 36 hours) until the measured solubility is constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense a small amount of the solution to waste to ensure the filter is primed.

-

Carefully dispense a known volume of the clear, filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and ideally below its melting point.

-

Continue drying until all the solvent has evaporated and a constant weight of the solid residue is achieved. This can be confirmed by weighing the dish periodically until the mass no longer changes.

-

Record the final weight of the evaporation dish with the dried solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100

-

-

Reporting:

-

The solubility should be reported in appropriate units (e.g., g/100 mL, mg/mL) along with the specific temperature at which the measurement was conducted.

-

It is good practice to perform the experiment in triplicate to ensure the reliability of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

An In-depth Technical Guide to the NMR Spectral Data Interpretation of Diacetone-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This protected monosaccharide is a crucial intermediate in the synthesis of various carbohydrate-based pharmaceuticals and biologically active molecules. A thorough understanding of its NMR spectral features is paramount for structural confirmation, purity assessment, and monitoring chemical transformations.

Structure and Nomenclature

This compound is a derivative of D-glucose in which the hydroxyl groups at positions 1, 2, 5, and 6 are protected by two isopropylidene groups. This protection locks the molecule in the furanose form. The IUPAC name for this compound is (3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-ol.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from various sources and spectral databases. The spectra are typically recorded in deuterated chloroform (CDCl₃) at room temperature.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | ~5.90 | d | 3.7 |

| H-2 | ~4.51 | d | 3.7 |

| H-3 | ~4.31 | d | 2.9 |

| H-4 | ~4.15 | dd | 2.9, 7.8 |

| H-5 | ~4.05 | ddd | ~2.5, 6.0, 7.8 |

| H-6a | ~4.00 | dd | 6.0, 8.5 |

| H-6b | ~3.95 | dd | ~2.5, 8.5 |

| OH-3 | Variable | br s | - |

| CH₃ (isopropylidene) | 1.51, 1.43, 1.33, 1.32 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~105.1 |

| C-2 | ~83.7 |

| C-3 | ~72.5 |

| C-4 | ~81.0 |

| C-5 | ~71.0 |

| C-6 | ~67.3 |

| C(CH₃)₂ (1,2-isopropylidene) | ~111.8 |

| C(CH₃)₂ (5,6-isopropylidene) | ~109.2 |

| CH₃ (isopropylidene) | ~26.8, ~26.2, ~25.4, ~26.9 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. The compound should be a white crystalline solid.

-

Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), for optimal results. The solvent should be free of water and other proton-containing impurities.

-

Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without causing significant line broadening.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better spectral dispersion, which is particularly important for resolving the overlapping signals in the proton spectrum.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5 ppm.

-

Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A spectral width of approximately 220-250 ppm, centered around 100 ppm, is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Shimming: Carefully shim the magnetic field homogeneity using the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of Structural Relationships

The following diagram illustrates the key structural features of this compound and their relationship to the NMR data.

Caption: Key ¹H-¹H coupling correlations in this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of Diacetone-D-Glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-d-glucose. This protected monosaccharide is a crucial intermediate in carbohydrate chemistry and the synthesis of various biologically active molecules. A thorough understanding of its NMR spectral features is essential for reaction monitoring, quality control, and structural verification.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ) and coupling constants (J) for this compound in deuterated chloroform (CDCl₃), the most commonly used solvent for this compound.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.94 | d | 3.7 |

| H-2 | 4.59 | d | 3.7 |

| H-3 | 4.34 | d | 2.5 |

| H-4 | 4.17 | dd | 7.5, 2.5 |

| H-5 | 4.32 | m | |

| H-6a | 4.06 | dd | 8.5, 6.2 |

| H-6b | 4.00 | dd | 8.5, 6.0 |

| -OH | 2.59 | br s | |

| CH₃ (isopropylidene) | 1.50 | s | |

| CH₃ (isopropylidene) | 1.45 | s | |

| CH₃ (isopropylidene) | 1.37 | s | |

| CH₃ (isopropylidene) | 1.32 | s |

Note: The assignments for the methyl groups of the two isopropylidene protecting groups are often complex and may overlap. The values presented are typical ranges observed.[1]

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 105.4 |

| C-2 | 82.7 |

| C-3 | 82.3 |

| C-4 | 81.4 |

| C-5 | 72.7 |

| C-6 | 67.4 |

| C(CH₃)₂ (1,2-isopropylidene) | 111.8 |

| C(CH₃)₂ (5,6-isopropylidene) | 109.0 |

| CH₃ (isopropylidene) | 27.0 |

| CH₃ (isopropylidene) | 26.9 |

| CH₃ (isopropylidene) | 26.4 |

| CH₃ (isopropylidene) | 25.5 |

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for reproducibility and accurate data interpretation.

Sample Preparation

-

Material Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To avoid spectral distortions, ensure the solution is free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in the pipette.

-

Sample Height: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.

NMR Data Acquisition

-

Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field homogeneity is then optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. For presentation, the spectra are typically referenced to the TMS signal at 0.00 ppm. Phase and baseline corrections are applied to obtain a clean spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]

References

Unveiling the Crystalline Architecture of Diacetone-D-Glucose and Its Derivatives: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of bioactive molecules is paramount. This technical guide provides an in-depth analysis of the crystal structure of diacetone-d-glucose and its derivatives, crucial intermediates in the synthesis of various pharmaceuticals and biologically active compounds. This document summarizes key crystallographic data, details experimental protocols for crystal growth and analysis, and visualizes the synthetic workflow.

This compound, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected form of glucose that serves as a versatile chiral building block in organic synthesis. Its rigid furanose structure, conferred by the two isopropylidene groups, allows for stereoselective modifications at the remaining free hydroxyl group at the C-3 position. The precise knowledge of its crystal structure and that of its derivatives is fundamental for understanding their reactivity and for designing novel therapeutic agents.

Crystallographic Data of this compound Derivatives

The determination of the crystal structure through single-crystal X-ray diffraction provides definitive information on the molecular geometry, conformation, and intermolecular interactions in the solid state. Below are the crystallographic parameters for two key derivatives of this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose[1][2] | C₂₀H₂₈O₈S | Orthorhombic | P2₁2₁2₁ | 9.7945(7) | 10.1945(7) | 21.306(1) | 2127.4(2) | 4 |

| 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose[3] | C₁₃H₂₂O₈S | Orthorhombic | P2₁2₁2₁ | 8.866(3) | 9.2962(16) | 19.361(3) | 1595.8(7) | 4 |

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the meticulous execution of synthesis, crystallization, and data collection. The following sections detail the methodologies employed for the derivatives presented above.

Synthesis and Crystallization

Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose [1]

To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (8.3 mmol) in pyridine (20 mL), a solution of p-toluenesulfonyl chloride (13.6 mmol) in anhydrous dichloromethane (20 mL) was added at room temperature. The mixture was then stirred at 60°C for 48 hours. Following the reaction, the organic solvents were removed in vacuo. The resulting residue was redissolved in dichloromethane (20 mL) and washed with a saturated sodium bicarbonate solution (20 mL). The organic layer was subsequently separated and dried over sodium sulfate. The crude product was purified by column chromatography using a petroleum ether/ethyl acetate gradient (15:1 to 10:1) to yield the title compound as a colorless solid. Single crystals suitable for X-ray diffraction were grown from a petroleum ether/ethyl acetate mixture.

Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose [3]

The title compound was prepared by reacting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with methanesulfonyl chloride in pyridine at room temperature. White, block-like single crystals for X-ray analysis were obtained.

X-ray Data Collection and Structure Refinement

For 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose

X-ray diffraction data were collected on a Bruker-Nonius Apex-X8 CCD diffractometer using monochromatic Mo-Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods using SHELXS-97 and refined against F² on all data by full-matrix least-squares methods with SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms bonded to carbon were placed in geometrically calculated positions and refined using a riding model.

For 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose

Data collection was performed on a Stoe IPDS diffractometer with Mo Kα radiation. The structure was refined on F². All hydrogen atom parameters were constrained. The absolute structure was determined using the Flack parameter, which refined to -0.03(10).

Synthetic Workflow Visualization

The synthesis of the tosylated derivative of this compound is a key step in the functionalization of this molecule. The following diagram illustrates this experimental workflow.

Caption: Synthetic workflow for the preparation of a tosylated this compound derivative.

This guide provides a foundational understanding of the crystal structure of key this compound derivatives, offering valuable data and protocols for researchers in the field. The elucidation of the crystal structure of the parent this compound molecule remains a critical area for future investigation to complete the structural landscape of this important class of compounds.

References

An In-depth Technical Guide to the Fundamental Reactions of the Diacetone-D-Glucose Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and commercially available chiral building block extensively utilized in synthetic organic chemistry. Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2 and 5,6 positions, leaves a single, sterically accessible secondary hydroxyl group at the C-3 position. This unique structural feature makes this compound an ideal starting material for a wide array of chemical transformations, enabling the synthesis of complex carbohydrates, modified sugars, and chiral intermediates for drug discovery and development. This guide provides a comprehensive overview of the fundamental reactions of the C-3 hydroxyl group of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Reactions of the C-3 Hydroxyl Group

The reactivity of the C-3 hydroxyl group in this compound is characteristic of a secondary alcohol. The primary reactions it undergoes include etherification, esterification, oxidation, and nucleophilic substitution via activation.

Etherification (Williamson Ether Synthesis)

The formation of an ether bond at the C-3 position is a common strategy to introduce a variety of functional groups. The Williamson ether synthesis, which proceeds via an SN2 mechanism, is the most frequently employed method.[1][2][3][4] This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile with a good leaving group.[1] Given that the C-3 hydroxyl is on a secondary carbon, the choice of the alkylating agent is crucial to favor substitution over elimination.

Esterification

Esterification of the C-3 hydroxyl group is another fundamental transformation, often used for protection or to introduce specific functionalities. Standard procedures involve the use of an acid chloride or anhydride in the presence of a base like pyridine. For sterically hindered substrates or when mild conditions are required, the Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a highly effective method.

Oxidation

Oxidation of the secondary hydroxyl group at C-3 yields the corresponding ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, a valuable intermediate for the synthesis of rare sugars and other complex molecules. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a mild and efficient method for this transformation, compatible with the acid-sensitive isopropylidene groups.

Activation and Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This two-step sequence allows for the introduction of a wide range of nucleophiles at the C-3 position with inversion of stereochemistry. A common application is the introduction of an azide group, which can be subsequently reduced to an amine.

Quantitative Data Summary

The following table summarizes quantitative data for some of the key reactions of the this compound hydroxyl group, providing a comparative overview of different transformations.

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference(s) |

| Etherification | ||||||

| Benzylation | Benzyl bromide, Sodium hydride | DMF | 0 °C to RT | 2 h | Quantitative | |

| Methylation | Methyl iodide, Sodium hydroxide | DMSO | RT | - | - | |

| Esterification | ||||||

| Acetylation | Acetic anhydride, Pyridine | Pyridine | 0 °C to RT | - | - | |

| Chalcogenophosphinates | Secondary phosphine chalcogenides, CCl4, Et3N | CCl4 | 70 °C | 4-24 h | up to 79% | |

| Oxidation | ||||||

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to RT | - | High | |

| Other | ||||||

| Thiocarbonyl-diimidazole | 1,1'-Thiocarbonyl-diimidazole, DMAP | Acetonitrile | 85 °C | 1 h | 80% |

Detailed Experimental Protocols

Benzylation of this compound (3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add benzyl bromide (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium hydride (1.65 eq. of a 60% dispersion in mineral oil) portion-wise to the cooled solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the title compound in quantitative yield.

Acetylation of this compound (3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)

Materials:

-

This compound

-

Anhydrous pyridine

-

Acetic anhydride

-

Methanol (dry)

-

Toluene

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous pyridine under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

-

Quench the reaction by adding dry methanol.

-

Remove the solvents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the acetylated product.

Swern Oxidation of this compound (1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose)

Materials:

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

This compound

-

Anhydrous triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Deionized water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of oxalyl chloride (2.0 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (4.0 eq.) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine or diisopropylethylamine (5.0 eq.) dropwise.

-

Continue stirring for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the ketone.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction mechanisms and a general experimental workflow for the modification of the C-3 hydroxyl group of this compound.

Caption: Williamson Ether Synthesis of the C-3 Hydroxyl Group.

References

Diacetone-D-Glucose: A Comprehensive Technical Guide to a Versatile Chiral Pool Starting Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a crystalline solid derived from D-glucose.[1][2][3] Its significance in organic synthesis stems from its role as a readily available and cost-effective chiral pool starting material.[4][5] The strategic protection of four of the five hydroxyl groups of glucose by two isopropylidene groups leaves a single, free hydroxyl group at the C-3 position. This unique structural feature allows for precise and selective chemical modifications, making it an invaluable building block for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and modified carbohydrates. This guide provides an in-depth technical overview of this compound, covering its synthesis, properties, and diverse applications, with a focus on experimental protocols and quantitative data.

Synthesis and Physicochemical Properties

This compound is typically synthesized from D-glucose by reaction with acetone in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride etherate. The reaction involves the formation of two isopropylidene ketals, protecting the 1,2- and 5,6-hydroxyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₆ | |

| Molecular Weight | 260.28 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 107-113 °C | |

| Specific Rotation [α] | -17.0° to -19.0° (c=2, H₂O) | |

| Solubility | Soluble in acetone, ethanol, and chloroform |

Applications in Chiral Synthesis

The utility of this compound as a chiral synthon is demonstrated in a multitude of synthetic applications. The exposed C-3 hydroxyl group serves as a handle for a variety of chemical transformations, including oxidation, reduction, alkylation, and acylation, leading to a diverse range of chiral intermediates.

Asymmetric Synthesis of Chiral Sulfoxides

This compound can be employed as a chiral auxiliary in the asymmetric synthesis of sulfoxides, which are important intermediates in medicinal chemistry. The reaction of a sulfinyl chloride with the C-3 hydroxyl group of this compound proceeds with high diastereoselectivity, and subsequent displacement with an organometallic reagent yields enantiomerically enriched sulfoxides.

Table 2: Diastereoselective Synthesis of Sulfinate Esters using this compound

| Sulfinate Ester | Diastereomeric Excess (de) | Resulting Sulfoxide Enantiomeric Excess (ee) | Reference(s) |

| p-Toluenesulfinate ester 32(R) | 62% | 92% (S,S) | |

| p-Toluenesulfinate ester 32(S) | 90% | 100% (R,R) |

Synthesis of Bioactive Carbohydrates and Nucleoside Analogs

This compound is a key starting material for the synthesis of rare sugars and their derivatives, which are often components of biologically active natural products. A notable example is the synthesis of L-iduronate, a crucial component of the anticoagulant heparin sulfate. The synthesis involves a series of stereocontrolled reactions starting with the functionalization of the C-3 hydroxyl group of this compound.

Furthermore, this compound serves as a precursor for the synthesis of nucleoside analogs with potential antiviral and anticancer activities. These syntheses leverage the chiral scaffold of the glucose derivative to construct complex heterocyclic systems.

Experimental Protocols

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)

This protocol is adapted from a patented industrial process.

Materials:

-

Anhydrous α-D-glucose (3.66 kg, 20.32 mol)

-

Acetone (75 L)

-

Boron trifluoride-diethylether complex (31 mL)

-

2N Sodium hydroxide solution

-

Dichloromethane

-

Cyclohexane

Procedure:

-

Charge a reaction vessel flushed with a protective gas with anhydrous α-D-glucose.

-

Add a mixture of acetone and boron trifluoride-diethylether complex.

-

Heat the reaction mixture to 88-115 °C under a pressure of 1.6 to 4.4 bar, distilling off the volatile components. Continuously add acetone to replace the distilled volume.

-

After 4 hours, discontinue the acetone addition and distill off approximately 35 L of acetone under reduced pressure at 40 °C.

-

Cool the residue to room temperature and add 3.1 L of 2N sodium hydroxide solution and 19 L of the condensed distillate.

-

Stir for 10 minutes and then remove the acetone under reduced pressure.

-

Cool the residue and extract with dichloromethane (3 x 19 L).

-

Combine the organic extracts and evaporate the solvent in vacuo.

-

Recrystallize the residue from cyclohexane.

-

Filter the crystalline solid, wash with cyclohexane, and dry at 40 °C under reduced pressure.

Expected Yield: 3.28 kg (62% of theory) of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a crystalline solid.

Selective Deprotection: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose

This protocol describes the selective removal of the 5,6-O-isopropylidene group.

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

50% aqueous acetic acid

Procedure:

-

Dissolve this compound in 50% aqueous acetic acid.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

Purify the product by crystallization.

Expected Yield: 80% of 1,2-O-isopropylidene-α-D-glucofuranose as a crystalline solid.

Functionalization of the C-3 Hydroxyl Group: Synthesis of this compound Chalcogenophosphinates

This protocol details the reaction at the C-3 hydroxyl group.

Materials:

-

This compound (DAG)

-

Secondary phosphine chalcogenides

-

Carbon tetrachloride (CCl₄)

-

Triethylamine (Et₃N)

Procedure:

-

In a suitable reaction vessel, combine this compound and the secondary phosphine chalcogenide in a CCl₄/Et₃N solvent system.

-

Heat the reaction mixture to 70 °C and stir for 4-24 hours.

-

Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).

-

Upon completion, work up the reaction mixture to isolate the product. This may involve filtration to remove triethylammonium chloride, followed by solvent evaporation and purification by chromatography.

Expected Yield: 42-79% of the corresponding this compound chalcogenophosphinate.

Signaling Pathways and Mechanisms of Action

While this compound itself is a synthetic intermediate, the molecules synthesized from it often have significant biological activities and interact with key cellular signaling pathways.

Heparan Sulfate and Cell Signaling

Heparan sulfate, a complex polysaccharide synthesized from precursors derived from this compound, is a crucial component of the extracellular matrix and cell surface. It functions as a co-receptor for numerous growth factors, including Fibroblast Growth Factors (FGFs), and modulates key signaling pathways such as Wnt and Hedgehog. These pathways are fundamental to embryonic development, tissue homeostasis, and have been implicated in cancer progression.

Caption: Heparan Sulfate's role in growth factor signaling.

Mechanism of Action of 2-Deoxystreptamine Mimics

2-Deoxystreptamine (2-DOS) is the central scaffold of many aminoglycoside antibiotics. Synthetic mimics of 2-DOS, which can be prepared from this compound, are designed to bind to ribosomal RNA (rRNA) and inhibit protein synthesis in bacteria. Specifically, they target the A-site on the 16S rRNA of the 30S ribosomal subunit, leading to mistranslation and ultimately bacterial cell death.

Caption: Synthesis and mechanism of a 2-DOS mimic.

Conclusion

This compound is a cornerstone of modern chiral pool synthesis. Its rigid, predictable stereochemistry, coupled with the selective reactivity of its C-3 hydroxyl group, provides a powerful platform for the construction of complex, enantiomerically pure molecules. The applications of this versatile starting material are continually expanding, with significant contributions to the fields of drug discovery, natural product synthesis, and materials science. The detailed protocols and data presented in this guide underscore the immense value of this compound to the scientific research and development community.

References

- 1. [PDF] 2-Deoxystreptamine: central scaffold of aminoglycoside antibiotics. | Semantic Scholar [semanticscholar.org]

- 2. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 3. This compound CAS 582-52-5|Protected Sugar Intermediate [benchchem.com]

- 4. Biology of the Heparanase–Heparan Sulfate Axis and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

The Versatility of Diacetone-D-Glucose: A Technical Guide to its Role as a Precursor in Novel Sugar Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (DAG), a readily available and cost-effective derivative of D-glucose, serves as a pivotal precursor in the synthesis of a diverse array of rare and modified sugars. Its unique structural feature, the protection of hydroxyl groups at the 1,2 and 5,6 positions with isopropylidene groups, leaves the C-3 hydroxyl group accessible for a variety of chemical modifications.[1] This strategic protection makes DAG an invaluable chiral building block in medicinal chemistry and drug design, enabling the synthesis of complex carbohydrates, including components of therapeutic agents like heparin sulfate, as well as aza- and thiosugars with potential pharmacological applications.[2]

This technical guide provides an in-depth overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.

Key Synthetic Transformations from this compound

The strategic positioning of the free hydroxyl group at the C-3 position, along with the differential reactivity of the two isopropylidene groups, allows for a range of chemical manipulations to produce various sugar isomers and derivatives.

Synthesis of Monoacetone-D-Glucose

The selective hydrolysis of the 5,6-O-isopropylidene group of this compound yields 1,2-O-isopropylidene-α-D-glucofuranose, or monoacetone-D-glucose. This intermediate is crucial for modifications at the C-5 and C-6 positions.

Experimental Protocol: Selective Hydrolysis of this compound

A solution of this compound (3 g, 8.56 mmol) in 50% aqueous acetic acid (30 mL) is stirred gently at room temperature for 6 hours and then left to stand overnight. The reaction progress is monitored by thin-layer chromatography (TLC) using an ethyl acetate-hexane (1:2) solvent system. Upon completion, the solvent is removed under reduced pressure. The resulting syrup is dissolved in chloroform and washed with saturated aqueous sodium bicarbonate solution and then with distilled water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate-hexane, 1:2) to afford 1,2-O-isopropylidene-α-D-glucofuranose as a solid mass (2 g, 80% yield). Recrystallization from methanol yields the pure product as needles with a melting point of 160-161°C.[3]

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Reagents | 50% Aqueous Acetic Acid | |

| Solvent | Water, Chloroform | |

| Reaction Time | 6 hours + overnight | |

| Temperature | Room Temperature | |

| Product | 1,2-O-isopropylidene-α-D-glucofuranose | |

| Yield | 80% |

Synthesis of an L-Iduronate Donor: A Key Component of Heparin

This compound is a key starting material for the synthesis of L-iduronate donors, which are essential building blocks for the anticoagulant drug heparin and heparan sulfate. The synthesis involves a series of functional group transformations, including protection of the C-3 hydroxyl, selective deprotection of the 5,6-O-isopropylidene group, and stereochemical inversion at C-5.

A representative synthetic pathway is outlined below:

Caption: Synthetic pathway from this compound to an L-Iduronate Donor.

Experimental Protocol Snippets for L-Iduronate Donor Synthesis:

-

Benzylation of this compound: The 3-OH group of this compound is protected by treatment with sodium hydride and benzyl bromide in dimethylformamide (DMF), yielding 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in quantitative yield.

-

Selective Hydrolysis: The 5,6-O-isopropylidene group of the benzylated intermediate is regioselectively hydrolyzed using 75% acetic acid to provide the corresponding diol in 88% yield.

| Step | Reagents | Solvent | Product | Yield | Reference |

| Benzylation | NaH, Benzyl Bromide | DMF | 3-O-Benzyl-DAG | Quantitative | |

| Hydrolysis | 75% Acetic Acid | - | Diol Intermediate | 88% |

Synthesis of D-Allose via Oxidation and Reduction

D-Allose, a rare sugar with potential applications in medicine and food science, can be synthesized from this compound. The key steps involve the oxidation of the C-3 hydroxyl group to a ketone, followed by stereoselective reduction.

Caption: Synthetic pathway from this compound to D-Allose.

The reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with sodium borohydride proceeds with high stereoselectivity to yield the D-allo isomer.

Quantitative Data for D-Allose Synthesis Intermediates:

| Reaction | Reagent | Product | Yield | Reference |

| Oxidation of DAG | RuO4 (catalytic), NaIO4 | Keto-DAG | - | |

| Reduction of Keto-DAG | Sodium Borohydride | Allo-derivative | Almost Theoretical |

Synthesis of Aza- and Thiosugars

This compound also serves as a precursor for the synthesis of aza- and thiosugars, where the ring oxygen is replaced by nitrogen or sulfur, respectively. These sugar analogues are of significant interest in drug development due to their potential to act as enzyme inhibitors. The synthesis of these compounds often involves multi-step sequences starting from modifications at the C-3 position of DAG. For example, the synthesis of thiosugars can be achieved through various methods, including the use of sulfur transfer reagents.

Conclusion

This compound is a remarkably versatile and economically important starting material in carbohydrate chemistry. Its protected structure allows for precise chemical modifications, enabling the efficient synthesis of a wide range of rare and modified sugars that are often inaccessible from natural sources. The synthetic routes outlined in this guide highlight the pivotal role of DAG in the development of novel carbohydrates for applications in medicine, biotechnology, and materials science. Further exploration of the reactivity of DAG is expected to lead to the discovery of even more diverse and valuable sugar derivatives.

References

Methodological & Application

Diacetone-D-glucose: A Versatile Chiral Auxiliary in Asymmetric Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals